molecular formula C23H24N4O5S B11525736 N'-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11525736
M. Wt: 468.5 g/mol
InChI Key: ZMRRKGIULUEZTM-LFVJCYFKSA-N
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Description

N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a phenylsulfonyl group, and an isoindole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the isoindole and piperidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced piperidine compounds.

Scientific Research Applications

N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The isoindole and piperidine moieties may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide: shares structural similarities with other isoindole and piperidine derivatives.

    N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide: can be compared to compounds like N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide.

Uniqueness

The uniqueness of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O5S/c1-16(15-27-22(29)19-9-5-6-10-20(19)23(27)30)24-25-21(28)17-11-13-26(14-12-17)33(31,32)18-7-3-2-4-8-18/h2-10,17H,11-15H2,1H3,(H,25,28)/b24-16+

InChI Key

ZMRRKGIULUEZTM-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)/CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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